molecular formula C5H7N3O2 B11770914 6-Amino-5-methoxypyrimidin-2(1H)-one

6-Amino-5-methoxypyrimidin-2(1H)-one

Cat. No.: B11770914
M. Wt: 141.13 g/mol
InChI Key: NGOCBWZVBNMKES-UHFFFAOYSA-N
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Description

6-Amino-5-methoxypyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methoxypyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-methoxy-2,4-diaminopyrimidine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methoxypyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidine derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

6-Amino-5-methoxypyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-methoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopyrimidine-2,4-dione: Another pyrimidine derivative with similar structural features.

    6-Amino-2-methylpyrimidin-4(3H)-one: A compound with a similar amino group but different substitution pattern.

Uniqueness

6-Amino-5-methoxypyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 5-position and the amino group at the 6-position can lead to distinct interactions with biological targets and different chemical behavior compared to other pyrimidine derivatives.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

6-amino-5-methoxy-1H-pyrimidin-2-one

InChI

InChI=1S/C5H7N3O2/c1-10-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)

InChI Key

NGOCBWZVBNMKES-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC(=O)N=C1)N

Origin of Product

United States

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